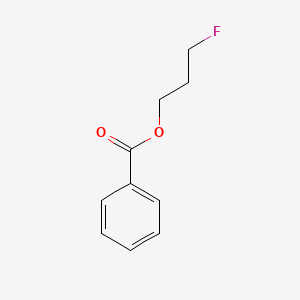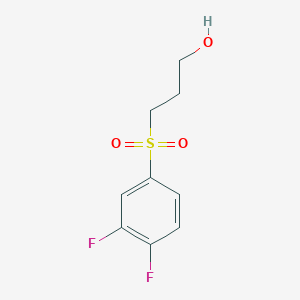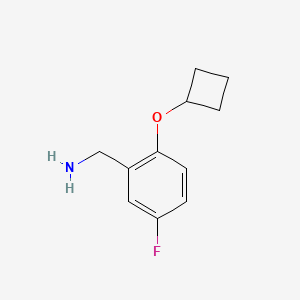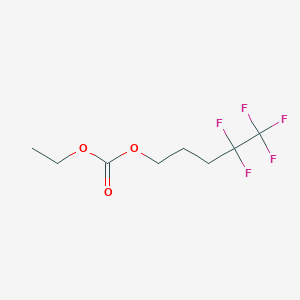
(4-Ethenylphenyl)-N,N,N-trimethylmethanaminium methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanaminium, 4-ethenyl-N,N,N-trimethyl-, methanesulfonate is a quaternary ammonium compound. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzenemethanaminium core with an ethenyl group and three methyl groups attached to the nitrogen atom, along with a methanesulfonate counterion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanaminium, 4-ethenyl-N,N,N-trimethyl-, methanesulfonate typically involves the quaternization of 4-ethenylbenzenemethanamine with trimethylamine, followed by the addition of methanesulfonic acid to form the methanesulfonate salt. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Common solvents include water or alcohols.
Catalysts: No specific catalysts are usually required for this reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: 4-ethenylbenzenemethanamine, trimethylamine, and methanesulfonic acid.
Reaction Conditions: Controlled temperature and pressure to optimize the reaction rate and yield.
Purification: The product is purified using crystallization or distillation techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenemethanaminium, 4-ethenyl-N,N,N-trimethyl-, methanesulfonate undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form the corresponding alkane derivative.
Substitution: The methanesulfonate group can be substituted with other anions through ion exchange reactions.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution Reagents: Ion exchange resins or other anionic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation Products: Epoxides and alcohols.
Reduction Products: Alkanes.
Substitution Products: Various quaternary ammonium salts with different anions.
Applications De Recherche Scientifique
Benzenemethanaminium, 4-ethenyl-N,N,N-trimethyl-, methanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Utilized in the production of polymers and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of Benzenemethanaminium, 4-ethenyl-N,N,N-trimethyl-, methanesulfonate involves its interaction with cell membranes and proteins. The compound’s quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, disrupting their integrity and leading to cell lysis. Additionally, it can interact with proteins, altering their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethyl (vinylbenzyl)ammonium chloride
- N,N,N-trimethyl-1-(4-vinylphenyl)methanaminium chloride
Comparison
Benzenemethanaminium, 4-ethenyl-N,N,N-trimethyl-, methanesulfonate is unique due to its methanesulfonate counterion, which imparts different solubility and reactivity characteristics compared to similar compounds with chloride counterions. This uniqueness makes it particularly useful in specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
848683-69-2 |
|---|---|
Formule moléculaire |
C13H21NO3S |
Poids moléculaire |
271.38 g/mol |
Nom IUPAC |
(4-ethenylphenyl)methyl-trimethylazanium;methanesulfonate |
InChI |
InChI=1S/C12H18N.CH4O3S/c1-5-11-6-8-12(9-7-11)10-13(2,3)4;1-5(2,3)4/h5-9H,1,10H2,2-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clé InChI |
PCVTZCCNIWWMJG-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CC1=CC=C(C=C1)C=C.CS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[[5-(carbamoylamino)-2-[[2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-methyl-N-[2-(methylamino)ethyl]carbamate](/img/structure/B12083957.png)
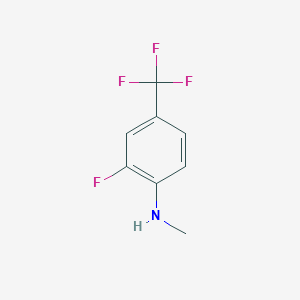
![5-{[(3R)-3-methylpiperazin-1-yl]methyl}pyrimidine](/img/structure/B12083974.png)
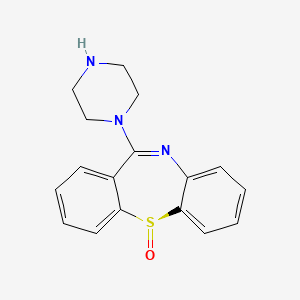
![sodium;2-amino-3-[hydroxy-[2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropanoate](/img/structure/B12083983.png)
